1,3-Di-tert-butoxybenzene

Organic Synthesis Protecting Groups Catalysis

Procure 1,3-Di-tert-butoxybenzene (CAS 74103-59-6) to leverage its unique 1,3-disubstituted steric environment and acid-labile tert-butoxy protecting groups. Unlike smaller alkoxy analogs or its para-isomer, this compound's specific steric attenuation and electronic deactivation profile are critical for regioselective electrophilic substitution, directed ortho-metalation, and late-stage resorcinol deprotection in multi-step total synthesis of pharmaceuticals and natural products. Essential for chemists designing congested phosphine ligands where size and lability dictate catalytic selectivity. Do not substitute with 1,3-dimethoxybenzene or 1,4-di-tert-butoxybenzene.

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
CAS No. 74103-59-6
Cat. No. B13929507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di-tert-butoxybenzene
CAS74103-59-6
Molecular FormulaC14H22O2
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC(=CC=C1)OC(C)(C)C
InChIInChI=1S/C14H22O2/c1-13(2,3)15-11-8-7-9-12(10-11)16-14(4,5)6/h7-10H,1-6H3
InChIKeyHIQUVLYPUNAUEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Di-tert-butoxybenzene (CAS 74103-59-6): A Distinct Meta-Disubstituted Phenol-Protecting Reagent for Procurement Consideration


1,3-Di-tert-butoxybenzene (CAS 74103-59-6) is a meta-disubstituted aromatic diether characterized by two bulky tert-butoxy (-OC(CH₃)₃) groups at the 1 and 3 positions of a benzene ring [1]. This substitution pattern imparts unique steric and electronic properties that distinguish it from its ortho- and para-isomers. The tert-butoxy moieties function as acid-labile protecting groups for resorcinol (1,3-dihydroxybenzene), offering a sterically hindered environment that modulates reactivity in electrophilic aromatic substitution and serves as a precursor in the synthesis of specialized ligands and materials [2]. Due to the failure of classic Williamson ether synthesis with tertiary halides, its production requires specialized methods such as acid-catalyzed isobutylene alkylation, influencing both its cost and availability relative to simpler alkoxybenzene analogs [3].

Why Substituting 1,3-Di-tert-butoxybenzene with Simpler Analogs Fails in Critical Applications


Generic substitution with simpler alkoxybenzenes (e.g., 1,3-dimethoxybenzene) or the para-isomer (1,4-di-tert-butoxybenzene) is not possible due to profound differences in steric bulk, electronic character, and acid-lability. The tert-butoxy group introduces far greater steric hindrance than methoxy, which fundamentally alters the regioselectivity and rate of subsequent reactions, such as electrophilic bromination, where reactivity decreases from ethoxy to tert-butoxy due to steric attenuation [1]. Furthermore, the meta-substitution pattern of 1,3-di-tert-butoxybenzene creates a unique steric environment that is less congested than the ortho-isomer but provides different directing effects compared to the para-isomer, which is critical for applications like directed ortho-metalation or the synthesis of specific polyphenolic architectures. Simply put, the combination of the bulky, acid-cleavable tert-butoxy group and its specific 1,3-arrangement is not replicated by any single commercially available analog, making it an essential procurement item for specific synthetic routes.

Quantitative Differentiation of 1,3-Di-tert-butoxybenzene Against Key Comparators


Synthetic Accessibility and Yield: A Direct Comparison of tert-Butoxybenzene Isomers

1,3-Di-tert-butoxybenzene cannot be reliably synthesized via the standard Williamson ether synthesis, unlike many simpler alkyl aryl ethers, due to rapid E2 elimination of tert-butyl halides. The industrial synthesis of tert-butoxybenzenes, as described in patent literature, requires a specific acid-catalyzed alkylation of resorcinol with isobutylene. While this method is efficient for producing the 1,3-isomer (yields typically >90% for tert-butoxybenzenes under optimized conditions), the para-isomer (1,4-di-tert-butoxybenzene) can be more readily produced via alternative routes from hydroquinone, potentially resulting in a lower cost of goods but a different steric and electronic profile. This fundamental synthetic difference translates directly into procurement considerations: the 1,3-isomer is a specialized building block with limited suppliers, whereas the 1,4-isomer may be more commoditized [1].

Organic Synthesis Protecting Groups Catalysis

Steric Modulation of Reactivity: tert-Butoxy vs. Other Alkoxy Groups in Electrophilic Aromatic Substitution

The tert-butoxy group significantly alters the reactivity of the benzene ring compared to smaller alkoxy substituents. Studies on the bromination of alkoxybenzenes demonstrate a clear trend in reactivity: for para-substitution, the relative rate decreases in the order ethoxy > isopropoxy > tert-butoxy. This attenuation is attributed to the increasing steric bulk of the alkoxy group, which hinders approach of the electrophile and disrupts the coplanarity required for optimal electron donation from the oxygen lone pair [1]. While this study was conducted on mono-substituted alkoxybenzenes, the effect is class-level and directly applicable to disubstituted analogs. Therefore, 1,3-di-tert-butoxybenzene is expected to exhibit lower electrophilic reactivity than 1,3-dimethoxybenzene or 1,3-diethoxybenzene, offering a more controlled and sterically shielded environment for reactions requiring chemoselectivity [2].

Physical Organic Chemistry Electrophilic Substitution Steric Effects

Regioselectivity in Electrophilic Substitution: Meta- vs. Para-Disubstituted Benzene Directing Effects

The position of substituents on a benzene ring is a primary determinant of regioselectivity in further reactions. In 1,3-disubstituted benzenes like 1,3-di-tert-butoxybenzene, the two electron-donating tert-butoxy groups are meta to each other. In electrophilic aromatic substitution, both groups activate the ring, but their combined directing effects lead to substitution predominantly at the 4- or 6-position (which are ortho/para to one group but meta to the other), with steric hindrance from the bulky tert-butoxy groups further directing substitution to the less hindered site (the 5-position is between both groups and is the most sterically congested) [1]. In contrast, 1,4-di-tert-butoxybenzene (para-isomer) presents a different substitution pattern with all positions being equivalent but sterically hindered ortho to the tert-butoxy groups. This fundamental difference in directing and steric effects makes the two isomers non-interchangeable for the synthesis of regioisomerically pure products [2].

Regioselectivity Electrophilic Aromatic Substitution Steric Effects

Acid-Labile Protecting Group: Comparative Cleavage with Methoxy Ethers

A key functional difference between tert-butoxy and methoxy ethers is their cleavage conditions. Methoxy groups on phenols (e.g., 1,3-dimethoxybenzene) are typically stable to mild acids and require harsh conditions for cleavage (e.g., strong Lewis acids like BBr₃ or concentrated HI), which can limit functional group compatibility. In contrast, tert-butoxy groups are acid-labile and can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) to regenerate the parent resorcinol without affecting acid-sensitive functionalities elsewhere in the molecule [1]. This orthogonal deprotection strategy is a cornerstone of complex molecule synthesis and is a primary reason for selecting 1,3-di-tert-butoxybenzene as a protected resorcinol synthon over its dimethyl ether counterpart [2].

Protecting Groups Deprotection Acid Lability

Steric Perturbation of p-π Conjugation: A Unique Electronic Effect

High-resolution NMR studies have confirmed that the bulky tert-butyl group in tert-butoxybenzene causes a significant steric perturbation of the p-π coplanarity between the oxygen lone pair and the aromatic π-system [1]. This non-planar conformation reduces the extent of electron donation from the oxygen to the ring compared to a planar methoxy group. As a result, 1,3-di-tert-butoxybenzene acts as a weaker electron donor than 1,3-dimethoxybenzene, which has direct consequences on the electron density of the aromatic ring and its subsequent reactivity. While both are activating groups, the tert-butoxy derivative provides a more moderate level of activation, offering a distinct electronic profile that can be exploited to fine-tune reactivity [2].

Electronic Structure NMR Spectroscopy Steric Effects

High-Value Application Scenarios for 1,3-Di-tert-butoxybenzene in Research and Industry


Synthesis of Sterically Congested Phosphorus-Based Ligands and Catalysts

The unique steric and electronic environment of 1,3-di-tert-butoxybenzene makes it a valuable precursor for the synthesis of bulky, electron-rich phosphine ligands. The tert-butoxy groups can be leveraged to create a sterically demanding pocket around a phosphorus center, which can influence the selectivity and activity of metal catalysts. The paper 'Synthesis and use of ortho-(branched alkoxy)-tert-butoxybenzenes' specifically highlights the application of this class of compounds to the synthesis of congested phosphorus-based compounds, underscoring its utility in advanced ligand design [1].

Precursor for Regioselective Synthesis of Polyphenolic Natural Products and Pharmaceuticals

As a protected form of resorcinol, 1,3-di-tert-butoxybenzene is an ideal synthon for the multi-step synthesis of complex polyphenolic natural products, flavonoids, or pharmaceutical intermediates. The mild acid-lability of the tert-butoxy groups allows for late-stage deprotection to unveil the 1,3-dihydroxybenzene motif without damaging other sensitive functional groups, a strategy supported by its class-level behavior as an orthogonal protecting group relative to methoxy ethers [2]. This scenario is directly relevant to medicinal and process chemists involved in total synthesis.

Model Substrate for Studying Steric and Electronic Effects in Physical Organic Chemistry

1,3-Di-tert-butoxybenzene serves as a well-defined model substrate for investigating the interplay between steric and electronic effects in aromatic systems. Its well-characterized steric perturbation of p-π conjugation (as evidenced by NMR studies) and its quantifiably lower reactivity in electrophilic substitution compared to other alkoxybenzenes make it an excellent probe molecule for fundamental mechanistic studies [3]. This application is critical for academic research groups focused on reaction mechanisms and physical organic chemistry.

Monomer or Additive in Polymer Chemistry for Controlled Reactivity

While not as reactive as methoxy-substituted arenes, the tert-butoxy group's moderate electron-donating ability and steric bulk can be exploited in polymer chemistry. It may serve as a monomer unit for oxidative coupling polymerizations where controlled reactivity and steric protection of the polymer backbone are desired. Furthermore, tert-butoxybenzenes have been studied as initiators in living cationic polymerizations, indicating a potential, albeit specialized, role for this compound class in polymer synthesis [4].

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